Oleoyl

Description

Conceptualization of Oleoyl within Lipid Biochemistry and as a Fatty Acid Derivative

Within the realm of lipid biochemistry, this compound is understood as the acyl group derived from oleic acid, formed by the removal of the carboxyl hydrogen. This acyl group is then esterified to various backbones, such as glycerol (B35011) or sphingosine (B13886), to form complex lipids. This compound is often abbreviated as C18:1Δ9, signifying its 18-carbon chain, one double bond, and the position of that bond. ontosight.ai The cis configuration of the double bond introduces a kink in the hydrocarbon chain, which has significant implications for the packing and dynamics of lipids containing this group.

Fundamental Role of this compound in Biological Membrane Structure and Function

Lipids containing this compound are fundamental building blocks of biological membranes. The presence of the this compound group, particularly in phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911), is critical for maintaining membrane fluidity. phospholipid-research-center.com The kink introduced by the cis double bond disrupts the tight packing of fatty acyl chains, preventing the membrane from becoming too rigid, especially at lower temperatures. ontosight.ai This fluidity is essential for various membrane functions, including protein diffusion within the membrane, membrane fusion, and the proper functioning of membrane-bound enzymes and transporters. ontosight.aiwikipedia.org

For instance, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a phospholipid containing both palmitoyl (B13399708) (saturated) and this compound (monounsaturated) chains, is a major component of eukaryotic cell membranes and is frequently used as a model membrane system in biophysical studies due to its relevance in maintaining fluidity under physiological conditions. ontosight.airesearchgate.netwikipedia.org The specific arrangement of fatty acids, such as this compound at the sn-2 position in POPC, can influence the physical properties and biological functions of the phospholipid, including its interactions with other membrane components and its role in membrane fluidity and signaling. ontosight.ai Phosphatidylcholines containing this compound are crucial for cell membrane structure and function, contributing to membrane fluidity and permeability. ontosight.ai

Overview of Key this compound Derivatives and their Broad Involvement in Physiological Processes

The this compound group is incorporated into a diverse array of lipid molecules, each with specific roles in cellular physiology. Key derivatives include:

This compound-CoA: This is an activated form of oleic acid where the carboxyl group is esterified to coenzyme A through a thioester bond. nih.govontosight.ai this compound-CoA is a central intermediate in fatty acid metabolism, participating in processes such as fatty acid synthesis, beta-oxidation (for energy production), and the synthesis of complex lipids like triglycerides and phospholipids. ontosight.aiebi.ac.uk It serves as a substrate for enzymes like stearoyl-CoA desaturase, which introduces double bonds into fatty acid chains. ontosight.ai this compound-CoA has been identified as a metabolite in various organisms, including Escherichia coli and Mus musculus, and is found in human tissues like the intestine and cellular locations including the membrane and extracellular space. nih.govebi.ac.ukmedchemexpress.com Research indicates this compound-CoA can activate sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channels. medchemexpress.com

This compound Ethanolamide (OEA): This is an N-acylethanolamine, an ethanolamide derivative of oleic acid. nih.govwikipedia.org OEA is a bioactive lipid mediator produced in various tissues, including the intestine. biologists.com It is structurally similar to the endocannabinoid anandamide (B1667382) but primarily acts independently of cannabinoid receptors. wikipedia.orgbiologists.com OEA is an endogenous agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in lipid metabolism. nih.govwikipedia.orgbiologists.comnih.gov Studies have shown OEA's involvement in regulating feeding behavior, lipid metabolism, and energy balance in vertebrates. wikipedia.orgbiologists.comnih.gov It can suppress food intake and influence triglyceride levels. biologists.com OEA's effects may also be mediated, in part, through the transient receptor potential vanilloid subtype 1 (TRPV1) receptor and the orphan G-protein coupled receptor GPR119. wikipedia.orgnih.gov OEA has been reported to affect lifespan in model organisms like Caenorhabditis elegans. wikipedia.org

This compound Glycerols (Mono- and Diacylglycerols): These lipids consist of a glycerol backbone esterified with one or two this compound groups. 1-oleoylglycerol (1-monoolein) is a 1-monoglyceride with an this compound group. ebi.ac.uk It is a metabolite found in plants like Arachis hypogaea and in humans. ebi.ac.uk Research suggests dietary 1-monoolein can influence postprandial insulin (B600854) and GIP secretion by affecting intestinal glucose and fatty acid transport. ebi.ac.uk 2-Oleoylglycerol (2OG) is a monoacylglycerol found in biological tissues, synthesized from diacylglycerol precursors. wikipedia.org It is an endogenous ligand for GPR119 and has been shown to increase levels of glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). wikipedia.org Diacylglycerols containing this compound, such as 1-palmitoyl-2-oleoyl-sn-glycerol, are involved in lipid metabolism, energy storage, and cell signaling pathways, acting as precursors for triglycerides and phospholipids and activating protein kinase C (PKC). ontosight.aiontosight.ai

This compound Phosphatidylcholine (PC(18:1)): As mentioned, phosphatidylcholines containing this compound are major components of cell membranes, contributing significantly to their structural integrity and fluidity. ontosight.aiwikipedia.org Specific isoforms like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) are crucial for maintaining membrane fluidity under physiological conditions and are involved in the functional compartmentalization of neuronal plasma membranes. researchgate.nettandfonline.com Research indicates that PC isoforms, including those with this compound chains, can have roles beyond just structural components, influencing processes like gene regulation and glucose homeostasis. tandfonline.com

This compound Sphingomyelin: Sphingomyelin is a type of sphingolipid found in cell membranes, particularly abundant in myelin sheaths. Sphingomyelins containing this compound contribute to the structural and functional properties of these membranes.

Properties

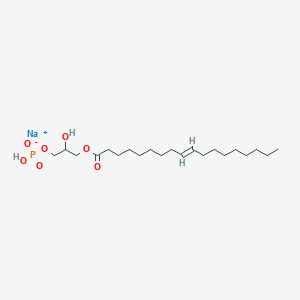

Molecular Formula |

C21H40NaO7P |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

sodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9+; |

InChI Key |

XGRLSUFHELJJAB-RRABGKBLSA-M |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Oleoyl and Its Derivatives

De Novo Fatty Acid Synthesis Leading to Oleoyl Formation

The de novo synthesis of fatty acids, the process by which saturated fatty acids are assembled from simpler precursors, occurs primarily in the cytoplasm of eukaryotic cells and in the plastids of plants. This pathway provides the saturated fatty acid precursors that are subsequently desaturated to form monounsaturated fatty acids like this compound.

Role of Acetyl-CoA Carboxylase and Fatty Acid Synthase in Carbon Chain Elongation

Following the formation of malonyl-CoA, the process of carbon chain elongation is carried out by Fatty Acid Synthase (FAS) aocs.orgwikipedia.org. FAS is a multi-enzyme system that sequentially adds two-carbon units, derived from malonyl-CoA, to a growing acyl chain wikipedia.orgdiva-portal.orgyoutube.com. In animals and yeast, FAS is a large, multi-functional protein complex (Type I FAS), while in plants and most bacteria, it is a dissociated system of individual enzymes (Type II FAS) libretexts.orgwikipedia.org. The growing fatty acid chain is carried between the active sites of FAS enzymes while attached to an Acyl Carrier Protein (ACP) through a thioester linkage wikipedia.org. The elongation cycle involves a series of reactions including condensation, reduction, dehydration, and a second reduction, ultimately extending the acyl chain by two carbons using malonyl-ACP as the donor libretexts.orgwikipedia.orgyoutube.com. The primary saturated product of FAS in most plants is stearoyl-ACP (18:0-ACP), although palmitoyl-ACP (16:0-ACP) is also produced aocs.orgwikipedia.orgdiva-portal.orgagriculturejournals.cz.

Stereospecific Desaturation by Stearoyl-ACP Desaturase to Yield this compound-ACP

The conversion of saturated fatty acids produced by FAS to monounsaturated fatty acids like this compound occurs through the action of desaturase enzymes. The key enzyme responsible for introducing the first double bond into stearoyl-ACP is Stearoyl-ACP Desaturase (SAD), also known as Δ9-desaturase aocs.orgagriculturejournals.czfrontiersin.orgwikipedia.orgnih.gov. This enzyme is typically soluble and located in the plastid stroma in plants aocs.orgfrontiersin.orgpsu.edu. SAD catalyzes the stereospecific introduction of a cis double bond at the ninth carbon position of stearoyl-ACP, utilizing ferredoxin as an electron donor and requiring molecular oxygen aocs.orgagriculturejournals.czfrontiersin.orgwikipedia.org. The product of this reaction is this compound-ACP (18:1 cis-9-ACP) aocs.orgfrontiersin.orgwikipedia.orgpnnl.gov. SAD plays a crucial role in determining the ratio of saturated to unsaturated fatty acids in plants psu.edu.

Hydrolysis of this compound-ACP by Acyl-ACP Thioesterases (FATA, FATB)

To exit the plastid and become available for the synthesis of extra-plastidial lipids, the acyl chains attached to ACP must be hydrolyzed. This process is catalyzed by Acyl-ACP Thioesterases (FATs) libretexts.orguni-bonn.deresearchgate.netmdpi.comebi.ac.uk. These enzymes cleave the thioester bond between the acyl chain and ACP, releasing free fatty acids uni-bonn.demdpi.com. In plants, there are two main types of FATs: FatA and FatB uni-bonn.demdpi.comebi.ac.uk. FatA thioesterases show high activity towards unsaturated acyl-ACPs, with a strong preference for this compound-ACP (18:1-ACP) uni-bonn.demdpi.com. FatB thioesterases, on the other hand, preferentially hydrolyze saturated acyl-ACPs, although some can act on unsaturated substrates like this compound-ACP uni-bonn.deuniprot.orgmdpi.com. The action of these thioesterases, particularly FatA, is essential for the efficient export of oleic acid from the plastid into the cytosol, where it can be further metabolized uni-bonn.de.

Metabolic Fates and Conversions of this compound-CoA

Once free oleic acid is released from the plastid into the cytosol, it must be activated to a coenzyme A (CoA) ester before it can enter various metabolic pathways.

Formation of this compound-CoA from Unesterified Oleate (B1233923)

Free fatty acids in the cytoplasm are activated by enzymes called acyl-CoA synthetases (ACS), also known as fatty acid thiokinases libretexts.orgcreative-proteomics.com. These enzymes catalyze the ATP-dependent formation of a thioester bond between the fatty acid and coenzyme A, yielding fatty acyl-CoA libretexts.orgymdb.cacreative-proteomics.com. For oleic acid, the product of this activation is this compound-CoA acs.orgnih.govebi.ac.uk. This step is crucial as fatty acids must be in the activated acyl-CoA form to participate in most downstream metabolic reactions, including lipid synthesis and beta-oxidation creative-proteomics.complos.org.

Subsequent Desaturation of this compound-CoA to Polyunsaturated Fatty Acids (e.g., Linoleate (B1235992), α-Linolenate)

This compound-CoA serves as a substrate for the biosynthesis of polyunsaturated fatty acids (PUFAs). In plants, the desaturation of oleate to linoleate (18:2 cis-9,12) and subsequently to alpha-linolenate (18:3 cis-9,12,15) occurs primarily on complex lipids, particularly phosphatidylcholine (PC), in the endoplasmic reticulum aocs.orgnih.govskinident.worldpsu.edu. The enzyme responsible for the conversion of oleate to linoleate is Δ12-desaturase (FAD2) aocs.orgnih.govpsu.edu. This enzyme introduces a second double bond at the Δ12 position. Subsequently, Δ15-desaturase (FAD3) catalyzes the introduction of a third double bond at the Δ15 position, converting linoleate to alpha-linolenate aocs.orgnih.govskinident.world. These desaturation steps are crucial for the production of essential fatty acids in plants, which are then incorporated into various lipids. The this compound-CoA formed from unesterified oleate can be incorporated into PC, providing the substrate for these desaturation reactions aocs.orgnih.gov.

Elongation of this compound-CoA to Very Long Chain Fatty Acids (e.g., Erucoyl-CoA)

This compound-CoA (18:1-CoA) can undergo elongation to form very long chain fatty acids (VLCFAs). This process, occurring in the endoplasmic reticulum, involves the sequential addition of two-carbon units derived from malonyl-CoA. A notable example is the elongation of this compound-CoA to Erucoyl-CoA (22:1-CoA) aocs.orgocl-journal.orgocl-journal.org. This elongation is catalyzed by a complex of enzymes, including acyl-CoA elongase (FAE or KCS), a reductase, a hydratase, and an enoyl reductase ocl-journal.orgnih.gov.

The biosynthesis of erucic acid (the fatty acid component of Erucoyl-CoA) from oleic acid involves two cycles of a four-step elongation process, utilizing 18:1-CoA and 20:1-CoA as substrates ocl-journal.org. In plants like Brassica napus (rapeseed), specific genes like BnaA8.FAE1 and BnaC3.FAE1 are primarily responsible for the elongation of 18:1-CoA to 20:1-CoA and subsequently to 22:1-CoA researchgate.net. The initial reaction catalyzed by β-ketoacyl-CoA synthase (KCS) is considered a potential rate-limiting step in erucic acid biosynthesis ocl-journal.orgocl-journal.org.

The resulting Erucoyl-CoA can then be incorporated into various lipids, particularly triacylglycerols, in oil-rich seeds nih.govresearchgate.net.

Biosynthesis and Interconversion of Diverse this compound-Containing Lipid Classes

This compound-CoA is a central precursor for the synthesis of a wide array of lipid classes, including phospholipids (B1166683), triacylglycerols, sphingolipids, lysophospholipids, and N-acylphosphatidylethanolamines.

This compound moieties are integral components of many phospholipids, which are fundamental building blocks of cellular membranes. Phosphatidylcholine (PC) is a major phospholipid that can contain this compound chains. In plants, polyunsaturated fatty acids are often formed using phosphatidylcholine as a substrate for desaturases, converting this compound moieties to linthis compound and linolenoyl aocs.org. The transfer of diacylglycerol containing this compound moieties into phosphatidylcholine can occur via enzymes like phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT) aocs.org.

Cardiolipin (B10847521), a critical phospholipid found predominantly in the inner mitochondrial membrane, can also incorporate this compound chains nih.gov. While the specific pathways for the incorporation of this compound into cardiolipin were not detailed in the search results, cardiolipin is a diphosphatidylglycerol, and its synthesis involves the acylation of glycerol (B35011) backbones, where this compound-CoA could serve as an acyl donor.

Palmitoylthis compound-Phosphatidylglycerol (POPG) is another phospholipid containing both palmitoyl (B13399708) and this compound acyl chains nih.gov. It is a phosphatidylglycerol where the sn-1 position is esterified with palmitate and the sn-2 position with oleate nih.gov. POPG is known to interact specifically with certain anti-biofilm molecules, affecting membrane fluidity and permeability tandfonline.com.

The biosynthesis of phospholipids generally involves the Kennedy pathway, which utilizes acyl-CoA species, including this compound-CoA, for the sequential acylation of a glycerol-3-phosphate backbone researchgate.net.

Triacylglycerols (TAGs), the primary form of energy storage in many organisms, are synthesized by incorporating fatty acyl moieties, including this compound, onto a glycerol backbone. The biosynthesis of TAGs primarily occurs via the acyl-CoA-dependent Kennedy pathway in the endoplasmic reticulum researchgate.net. This pathway involves the sequential acylation of sn-glycerol-3-phosphate. This compound-CoA can be utilized by enzymes such as acyl-CoA:glycerol-3-phosphate acyltransferase (GPAT) and acyl-CoA:lysophosphatidic acid acyltransferase (LPAAT) to form lysophosphatidic acid and phosphatidic acid, respectively nih.govresearchgate.net. Diacylglycerol acyltransferase (DGAT) then catalyzes the final step, adding a third acyl chain to diacylglycerol to form TAG nih.govresearchgate.net.

In some plant species, LPAAT exhibits selectivity for certain acyl-CoAs, including this compound-CoA aocs.org. Research in Crambe abyssinica seeds indicates that while erucoyl-CoA is preferentially incorporated into TAGs, this compound-CoA is also a substrate for acyltransferases in the glycerol-3-phosphate pathway nih.gov. Acyl editing in the endoplasmic reticulum, often involving phosphatidylcholine, can influence the fatty acid composition of TAGs by facilitating the movement of this compound moieties into or out of phosphatidylcholine before their incorporation into TAG aocs.org.

Sphingolipids are a complex class of lipids that play crucial roles in cell signaling and membrane structure. Ceramides (B1148491), a core component of sphingolipids, consist of a sphingoid base linked to a fatty acyl chain via an amide bond. N-Oleoyl Sphinganine (B43673) is a ceramide where the sphingoid base sphinganine is N-acylated with an this compound moiety.

The biosynthesis of ceramides involves the N-acylation of a sphingoid base (like sphinganine or sphingosine) with a fatty acyl-CoA, such as this compound-CoA, catalyzed by ceramide synthases citeab.comguidetopharmacology.org. Different ceramide synthases exhibit specificity for fatty acyl-CoA chains of varying lengths and degrees of saturation. While specific detailed pathways for N-Oleoyl Sphinganine synthesis were not extensively detailed in the search results, the general pathway involves the condensation of a fatty acyl-CoA with a sphingoid base precursor.

Lysophospholipids are a class of lipids that have only one acyl chain attached to the glycerol backbone. They are often metabolic intermediates or signaling molecules. This compound-containing lysophospholipids, such as 1-Oleoyl Lysophosphatidic Acid (1-Oleoyl LPA) and 1-Oleoyl Lysophosphatidylcholine (B164491) (1-Oleoyl LPC), are generated through the hydrolysis of diacyl phospholipids.

1-Oleoyl LPA is a lysophosphatidic acid with an this compound chain at the sn-1 position citeab.comguidetopharmacology.orgciteab.com. LPA can be formed from phosphatidic acid by the action of phospholipase A1 or A2, or from lysophosphatidylcholine by autotaxin. 1-Oleoyl LPA is a bioactive lipid and a signaling molecule invivochem.comwikidata.org.

1-Oleoyl LPC is a lysophosphatidylcholine with an this compound chain. LPC can be generated from phosphatidylcholine by the action of phospholipase A2. Lysophosphatidylcholine can also be produced during the biosynthesis of N-acylphosphatidylethanolamines acs.org.

N-Acylphosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as precursors for the synthesis of N-acylethanolamines (NAEs), including some endocannabinoids and endocannabinoid-like molecules. This compound-containing NAPEs, such as N-Oleoyl-DPPE (N-oleoyl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), are intermediates in these pathways echelon-inc.commedchemexpress.com.

The biosynthesis of NAEs, including Oleoylethanolamide (OEA), typically begins with the formation of NAPEs. This involves the transfer of an acyl chain from a donor phospholipid, often phosphatidylcholine, to the amino group of phosphatidylethanolamine (B1630911), catalyzed by an N-acyltransferase (NAT) acs.orgresearchgate.net. For example, the this compound group from sn-1-oleoyl-phosphatidylcholine can be transferred to phosphatidylethanolamine to form an N-oleoylphosphatidylethanolamine wikipedia.org. This NAPE formation is considered a rate-limiting step in NAE synthesis researchgate.net.

Subsequently, NAPEs are hydrolyzed by phospholipase D (NAPE-PLD) to release NAEs and phosphatidic acid acs.orgechelon-inc.comresearchgate.net. N-Oleoylphosphatidylethanolamine is thus cleaved by NAPE-PLD to produce Oleoylethanolamide (OEA) and phosphatidic acid acs.orgechelon-inc.comresearchgate.net. OEA is an endogenous ethanolamide fatty acid that acts as a ligand for peroxisome proliferator-activated receptor alpha (PPAR-α) wikipedia.orgnih.gov. While structurally similar to the endocannabinoid anandamide (B1667382), OEA primarily functions independently of cannabinoid receptors wikipedia.orgnih.gov.

There is also evidence for alternative, NAPE-PLD-independent pathways for NAE biosynthesis involving the double deacylation of NAPE nih.gov.

Formation of Monoacylglycerols (e.g., 2-Oleoyl Glycerol)

Monoacylglycerols (MAGs) are a class of lipids where a single fatty acyl chain is esterified to a glycerol backbone. 2-Oleoyl glycerol (2-OG) is a specific MAG with an this compound group attached to the sn-2 position of glycerol. 2-OG is found in biological tissues and its synthesis is primarily derived from diacylglycerol (DAG) precursors. uni.lu It can also be formed during the digestion of triacylglycerols containing oleic acid, such as trioleoylglycerol, through the action of pancreatic lipase (B570770). researchgate.net Studies in cod larvae have shown that 2-MAG, including 2-oleoyl glycerol, can contribute to the de novo synthesis of phosphatidylcholine and triacylglycerol, with the 2-MAG pathway demonstrating a significant role in the synthesis of these lipids. pnas.org

Production of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) within Triacylglycerols

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids characterized by a fatty acid esterified to a hydroxyl group of a hydroxy fatty acid. These molecules can themselves be incorporated into the glycerol backbone, forming FAHFA-containing triacylglycerols (FAHFA-TGs). Adipose triglyceride lipase (ATGL), traditionally known for its role in hydrolyzing triglycerides, has been identified as a key enzyme in the biosynthesis of FAHFAs. nih.govnih.govresearchgate.netsochob.clescholarship.orgoup.com ATGL catalyzes a transacylation reaction, transferring an acyl chain from a triglyceride (TG) or diglyceride (DG) to a hydroxy fatty acid to form a FAHFA. nih.govnih.govsochob.cloup.com These newly synthesized FAHFAs can then be esterified to glycerol, leading to the formation of FAHFA acylglycerols, including TAG estolides, which serve as a storage reservoir for FAHFAs, particularly in adipose tissue. researchgate.netpnas.orgfrontiersin.org This indicates that while ATGL forms the FAHFA ester bond, the incorporation of FAHFAs within triacylglycerols occurs subsequently through esterification to the glycerol backbone.

Synthesis of Fatty Acyl Amino Acids (e.g., N-Oleoyl Glycine (B1666218), N-Oleoyl Alanine (B10760859), N-Oleoyl Proline, N-Oleoyl-L-Serine)

Fatty acyl amino acids are a diverse group of lipids formed by the amidation of a fatty acid with an amino acid. Several this compound-containing fatty acyl amino acids have been identified in biological systems.

N-Oleoyl Glycine: This compound can be synthesized enzymatically. Human glycine N-acyltransferase-like 2 (GLYATL2) and mouse GLYATL3 can catalyze the formation of N-acyl glycines, including N-oleoyl glycine, from acyl-CoA esters and glycine, with GLYATL2 showing a preference for this compound-CoA as a substrate. nih.govnih.govmdpi.com Another proposed pathway involves the cytochrome c-catalyzed condensation of this compound-CoA and glycine. nih.govmdpi.com N-oleoyl glycine has also been shown to form abiotically from monoglycerides (B3428702) and glycine via an ester-amide exchange process under wet-dry cycles. researchgate.netchemrxiv.org

N-Oleoyl Alanine: N-oleoyl alanine is a naturally occurring N-acyl amide detected in insect and animal tissues. researchgate.net A general method for synthesizing N-acyl amino acids involves the reaction of fatty acyl chlorides, such as this compound chloride, with amino acids like alanine. sochob.cl

N-Oleoyl Proline: N-oleoyl proline is another N-acyl amino acid found in biological extracts. jst.go.jp Its synthesis can be achieved through the reaction of this compound chloride with L-proline. sochob.clnih.gov

N-Oleoyl-L-Serine: This endogenous N-acyl amide is found in mammals and has been studied for its biological activities. nih.gov While the precise biosynthetic pathways are still being elucidated, it is known to be formed from oleic acid and L-serine. nih.gov N-acyl phosphatidylserines have also been suggested as potential precursors. pnas.org

Formation of Steroid Esters (e.g., this compound-Estrone)

Steroid esters are formed by the esterification of a fatty acid to a hydroxyl group on a steroid molecule. This compound-estrone (B1677206) (OE) is a naturally circulating fatty acid ester of estrone (B1671321), found in animals, including humans. escholarship.orgresearchgate.netmdpi.com It is synthesized by adipose cells from estrone. nih.gov The leptin pathway has been shown to be critical for the uptake and synthesis of estrone esters in white adipose tissue. arkat-usa.org Enzymatic methods using lipases have also been explored for the synthesis of steroid fatty acid esters, including the regioselective esterification of estradiol (B170435) with oleic acid. pnas.org

Enzymatic Regulation and Dysregulation in this compound Metabolism

The metabolic fate and biological activity of this compound-containing lipids are controlled by various enzymes involved in their synthesis and degradation.

Roles of Fatty Acid Amide Hydrolases (FAAH) and N-Acylethanolamine Acid Amidase (NAAA)

Fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) are key enzymes involved in the hydrolysis of fatty acid amides. FAAH is an integral membrane hydrolase that acts on a range of substrates, including N-acylethanolamines like N-oleoylethanolamine, hydrolyzing them into a fatty acid and ethanolamine. researchgate.netwikipedia.orguniprot.orgwikipedia.orgbioscientifica.com Importantly, FAAH also functions as an intracellular hydrolase for N-acyl amino acids, including N-oleoyl glycine and N-oleoyl-L-serine, contributing to their metabolic breakdown. nih.govwikipedia.orgresearchgate.netelifesciences.orguniprot.org NAAA is another amidase that primarily degrades N-acylethanolamines, including N-oleoylethanolamine, with varying substrate preferences. uniprot.orgfrontiersin.org While NAAA has been implicated in the hydrolysis of some N-acyl sphingosine (B13886) and potentially N-acyl aromatic amino acids, the search results more strongly support FAAH as the primary enzyme involved in the hydrolysis of the N-oleoyl amino acids discussed in this article. uniprot.orgfrontiersin.orgchemicalbook.in The balance between the synthesis and hydrolysis of these fatty acid amides by enzymes like FAAH and NAAA is crucial for regulating their endogenous levels and signaling functions.

Inhibition of Adipose Triglyceride Lipase (ATGL) by this compound-CoA

Adipose triglyceride lipase (ATGL) is the primary enzyme responsible for the initial step of triglyceride hydrolysis in adipocytes. Its activity is subject to complex regulation. Long-chain acyl-CoAs, particularly this compound-CoA, have been identified as potent inhibitors of ATGL activity. nih.govresearchgate.netoup.comresearchgate.netbioscientifica.com Studies have shown that this compound-CoA inhibits ATGL in a non-competitive manner. researchgate.netoup.comresearchgate.netbioscientifica.com Mechanistically, this inhibition involves this compound-CoA acting as an endogenous allosteric regulator that modulates the interaction between ATGL and its essential co-activator, comparative gene identification-58 (CGI-58, also known as ABHD5). nih.govresearchgate.net this compound-CoA binding to CGI-58 prevents CGI-58 from interacting with and activating ATGL, thereby attenuating lipolysis. nih.govresearchgate.net The inhibition of ATGL by this compound-CoA is dose-dependent, with reported half maximal inhibitory concentration (IC50) values around 25 µM. researchgate.netresearchgate.net This feedback mechanism involving this compound-CoA is thought to play a physiological role in controlling the rate of lipolysis and preventing excessive release of fatty acids. researchgate.netbioscientifica.com

ATGL Inhibition by this compound-CoA

| Inhibitor | Enzyme | Inhibition Type | IC50 (approx.) | Mechanism |

| This compound-CoA | ATGL | Non-competitive | 25 µM | Modulates ATGL-CGI-58 interaction nih.govresearchgate.netresearchgate.net |

Functional Significance of this compound-ACP-hydrolase (OLAH) in Fatty Acid Metabolism

This compound-ACP-hydrolase (OLAH), also known by aliases such as S-Acyl Fatty Acid Synthase Thioesterase, Medium Chain, Thioesterase 2, SAST, and THEDC1, is an enzyme involved in fatty acid metabolism genecards.orgmybiosource.comsinobiological.com. It belongs to the family of hydrolases that specifically act on thioester bonds wikipedia.org. OLAH contributes to the release of free fatty acids from fatty acid synthase (FASN) genecards.orgmybiosource.comsinobiological.com. While fatty acid synthase typically produces saturated fatty acids, often palmitate (C16), OLAH has been described to have broad substrate specificity, yielding free fatty acids with chain lengths ranging from 10 to 16 carbon atoms (C10 - C16) genecards.orgmybiosource.comsinobiological.com. In some contexts, such as the mammary glands of non-ruminant mammals and the uropygial gland of certain waterfowl, a second thioesterase exists that releases medium-chain length fatty acids (C8 to C2) mybiosource.com.

In plants, fatty acid synthesis occurs in plastids, producing saturated fatty acids like palmitate and stearate (B1226849) aocs.org. Stearoyl-ACP is a substrate for Δ9-desaturase, which forms this compound-ACP in the stroma aocs.org. For the eukaryotic pathway of lipid synthesis in plants, this compound-ACP is hydrolyzed by fatty acyl-ACP thioesterases, specifically FATA and/or FATB, releasing unesterified oleate aocs.org. This oleate is then used to form this compound-CoA by acyl-CoA synthase on the plastid envelope aocs.org. FATA preferentially hydrolyzes this compound-ACP, while FATB exhibits higher activity with saturated acyl-ACPs aocs.org.

Recent research highlights an important role for OLAH in the context of respiratory viral infections. A study indicates that OLAH drives severe disease outcomes in multiple distinct viral infections sciencedaily.comstjude.org. This suggests a previously unrecognized role for OLAH in the immune response sciencedaily.comstjude.org. The study found that OLAH-mediated inflammatory responses and severe disease outcomes might be linked to elevated levels of fatty acids produced by OLAH, with oleic acid being a main product sciencedaily.com. Previous findings support this, showing that increased amounts of oleic or palmitic acid can worsen viral infection in cell lines sciencedaily.com.

OLAH expression has also been investigated in human placental tissue, where it is described as being higher compared to other species nih.gov. Studies have found altered OLAH levels in placentas from pregnancies complicated by fetal growth restriction and preeclampsia nih.govmdpi.com. OLAH mRNA expression was found to increase as gestation progressed mdpi.com. In placentas from cases of preterm preeclampsia, OLAH mRNA and protein levels were elevated, while OLAH protein levels were reduced in growth-restricted pregnancies within the preeclamptic cohort mdpi.com. Furthermore, OLAH expression was elevated in placental explant tissue cultured under hypoxic conditions, a model for placental dysfunction nih.govmdpi.com. Silencing OLAH in cytotrophoblast cells reduced the expression of genes related to apoptosis (BAX and BCL2), placental growth (IGF2), and oxidative stress (NOX4), suggesting a potential role for OLAH in placental dysfunction mdpi.com.

While OLAH contributes to fatty acid biosynthesis by releasing free fatty acids, other enzymes and intermediates are crucial in the broader metabolic landscape of this compound and its derivatives. This compound-Coenzyme A (this compound-CoA) is a key intermediate in fatty acid metabolism, involved in synthesis, beta-oxidation, and lipid production ontosight.ai. It is formed by the enzyme acyl-CoA synthetase, which activates the this compound group ontosight.ai. This compound-CoA serves as a substrate for stearoyl-CoA desaturase to produce other unsaturated fatty acids and is a key intermediate in the beta-oxidation pathway, being converted to acetyl-CoA for energy production ontosight.ai. It is also utilized in the synthesis of various lipids like triglycerides, phospholipids, and cholesterol esters ontosight.ai.

Other this compound derivatives are also involved in specific metabolic processes. N-oleoyl-dopamine (OLDA), a lipid derivative of dopamine (B1211576), interacts with dopamine and TRPV1 receptors and is metabolized via O-methylation by catechol-O-methyltransferase (COMT) plos.org. Oleoylcarnitine is an acylcarnitine involved in transporting fatty acids into mitochondria for beta-oxidation hmdb.ca. This compound-phe (N-(9Z-octadecenoyl)-L-phenylalanine) metabolism involves the enzyme PM20D1, which can catalyze its synthesis from oleate and phenylalanine or its hydrolysis reactome.orgreactome.org.

The functional significance of OLAH extends beyond basic fatty acid synthesis, influencing processes like immune response and placental function, highlighting its diverse roles in cellular metabolism.

Cellular Signaling Mechanisms and Receptor Activation by this compound Compounds

This compound-containing lipids mediate their biological activities by engaging with a range of cellular receptors, triggering downstream signaling cascades that influence various physiological outcomes.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by Oleoylethanolamide and N-Oleoyl Glycine

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and energy homeostasis. Oleoylethanolamide (OEA) is a well-established endogenous agonist of PPARα. wikipedia.orgnih.govmdpi.comresearchgate.net OEA binds to PPARα with high affinity, leading to its activation. mdpi.com This activation mediates several of OEA's effects, including the stimulation of fatty acid uptake, lipolysis, and β-oxidation, as well as the reduction of food intake. researchgate.netfrontiersin.org

N-Oleoyl glycine (OlGly), a lipoamino acid, has also been shown to act as a PPARα agonist in vitro. mdpi.comfrontiersin.orgnih.govnih.gov Studies suggest that the effects of OlGly, such as interference with nicotine (B1678760) reward and opiate withdrawal, are mediated, at least in part, through PPARα-dependent mechanisms. mdpi.comfrontiersin.orgnih.govnih.gov

Interaction with Transient Receptor Potential Vanilloid Type 1 (TRPV1) by Oleoylethanolamide

Transient Receptor Potential Vanilloid Type 1 (TRPV1) is a non-selective cation channel known for its role in detecting and integrating various stimuli, including heat, protons, and certain lipids. Oleoylethanolamide (OEA) interacts with TRPV1, contributing to its biological effects, particularly its role as a satiety factor. researchgate.netfrontiersin.orgnih.govresearchgate.net

While OEA alone may not directly activate TRPV1 under basal conditions, it can modulate agonist-evoked responses. nih.govresearchgate.net Notably, OEA has been shown to enhance proton-gated TRPV1 currents. nih.govresearchgate.net Furthermore, following stimulation of Protein Kinase C (PKC), OEA can directly activate the TRPV1 channel. nih.govresearchgate.net This activation appears to be dependent on the phosphorylation of TRPV1 by PKC. nih.govresearchgate.net In sensory neurons, OEA induces calcium influx in a manner that is selective for capsaicin-sensitive cells and is inhibited by TRPV1 blockers, indicating a TRPV1-mediated mechanism. nih.govresearchgate.net

Protein Kinase C (PKC) Activation by Diacylglycerols like 1-Oleoyl-2-acetoyl-sn-glycerol

Diacylglycerols (DAGs) are key lipid second messengers that play a crucial role in activating Protein Kinase C (PKC), a family of enzymes involved in a wide array of cellular signaling pathways. 1-Oleoyl-2-acetoyl-sn-glycerol (OAG) is a synthetic, cell-permeable analog of DAG that is commonly used to study PKC activation. caymanchem.commedchemexpress.comglpbio.comabcam.com

OAG directly activates calcium-dependent PKC. medchemexpress.com This activation leads to the phosphorylation of various cellular proteins. For instance, OAG has been shown to activate PKC in platelets, resulting in the phosphorylation of a 40 kDa protein. caymanchem.comabcam.com OAG is metabolized to its corresponding phosphatidic acid, likely through the action of a diglycerol (B53887) kinase. caymanchem.comabcam.com

Cannabinoid Receptor 1 (CB1R) Interaction and Downstream Signaling (e.g., Akt Pathway) by N-Oleoyl Glycine and N-Oleoyl Alanine

The Cannabinoid Receptor 1 (CB1R) is a G protein-coupled receptor that is a primary target of endocannabinoids and is involved in various physiological processes, including appetite, mood, and pain sensation. N-Oleoyl glycine (OlGly) and its analog N-Oleoyl alanine (OlAla) have been shown to interact with CB1R and influence downstream signaling pathways.

N-Oleoyl glycine stimulates adipogenesis in 3T3-L1 adipocytes, an effect associated with the activation of CB1R. caymanchem.commedchemexpress.comglpbio.comxcessbio.comresearchgate.netnih.gov Studies indicate that OlGly dose- and time-dependently stimulates adipogenesis via CB1R activation. medchemexpress.comglpbio.comxcessbio.comnih.gov Furthermore, OlGly elevates the Akt signaling pathway during adipocyte differentiation, and this effect can be reversed by a CB1R antagonist. medchemexpress.comglpbio.comxcessbio.comnih.gov The activation of the Akt pathway by OlGly is crucial for its pro-adipogenic effects. nih.gov While OlGly has been shown to interfere with opiate withdrawal through CB1R and PPARα-dependent mechanisms, it may not directly bind strongly to CB1 receptors; its effects on CB1R could be mediated indirectly, possibly through the inhibition of fatty acid amide hydrolase (FAAH) and subsequent elevation of endogenous endocannabinoid levels. mdpi.commdpi.comfrontiersin.org

N-Oleoyl alanine has also been found to reduce acute opioid withdrawal symptoms through CB1R and PPARα-dependent mechanisms. mdpi.com

Activation of G Protein-Coupled Receptor 119 (GPR119) by 2-Oleoyl Glycerol

G Protein-Coupled Receptor 119 (GPR119) is a receptor primarily found in pancreatic beta cells and intestinal L cells, and it is recognized as a potential target for metabolic disorders. 2-Oleoyl glycerol (2-OG), a monoacylglycerol formed during fat digestion, acts as an endogenous ligand and agonist for GPR119. mdpi.commedchemexpress.comnih.govwikipedia.orgresearchgate.netoup.com

2-OG activates human GPR119, leading to an increase in intracellular cAMP concentrations. nih.govoup.com This activation stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. mdpi.commedchemexpress.comnih.govresearchgate.netoup.com The ability of 2-OG to activate GPR119 and stimulate GLP-1 release suggests that GPR119 functions as a sensor for dietary fat in the intestine. nih.govoup.com Beyond incretin release, 2-OG has also been shown to activate signaling pathways like GPR119/TAK1/NF-κB/TGF-β1, which can enhance the inflammatory response of macrophages and promote fibrosis in certain contexts. medchemexpress.com

Lysophosphatidic Acid Receptor (LPA1-LPA5) Mediated Signaling by 1-Oleoyl Lysophosphatidic Acid

Lysophosphatidic acids (LPAs) are a class of bioactive phospholipids that exert their effects by binding to a family of G protein-coupled receptors known as LPA receptors (LPA1-LPA5). 1-Oleoyl lysophosphatidic acid is a specific molecular species of LPA containing an this compound chain.

While the provided search results confirm the existence and PubChem CID of 1-Oleoyl lysophosphatidic acid citeab.comciteab.comuni.lu, detailed information specifically on its mediated signaling through LPA1-LPA5 receptors from the provided sources is limited. However, as a lysophosphatidic acid, it is understood to signal through the cognate LPA receptors, which are involved in a wide range of cellular processes including cell proliferation, migration, survival, and differentiation.

Involvement of Rho/ROCK and Phosphatidylinositol 3-Kinase/Akt Pathways in Cellular Responses

This compound-containing lysophospholipids, such as lysophosphatidic acid (LPA), are known to modulate cellular responses by activating G protein-coupled receptors (GPCRs). LPA, which can incorporate an this compound moiety (e.g., 1-oleoyl-LPA), influences cell motility, proliferation, invasion, and survival through these receptors. sigmaaldrich.combio-gems.comspandidos-publications.com The Rho/ROCK signaling pathway is a key downstream effector of LPA signaling, playing a role in regulating cell migration and the organization of the cytoskeleton. nih.govcreative-diagnostics.com Activation of Rho/ROCK can affect cell motility via mechanisms involving E-Cadherin localization and actomyosin (B1167339) rearrangement. nih.gov

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another crucial signaling cascade influenced by this compound-containing lipids, impacting cellular survival and proliferation. cellsignal.comwikipedia.orgfrontiersin.org Studies have shown that this compound-lysophosphatidylcholine (this compound-LPC) can lead to the activation of Akt signaling in endothelial cells. oncotarget.com Furthermore, there is evidence of crosstalk between these pathways, as Rho-associated coiled-coil containing protein kinase (ROCK) can negatively regulate Akt activity, potentially through the phosphatase and tensin homolog (PTEN). frontiersin.org

Regulatory Roles in Cellular Processes and Homeostasis

This compound lipids actively participate in regulating fundamental cellular processes, contributing to the maintenance of cellular homeostasis.

Regulatory Roles in Cellular Processes and Homeostasis

Regulation of Cell Proliferation, Differentiation, and Survival

This compound-containing lipids, including 1-oleoyl-LPC and 1-oleoyl-LPA, are recognized for their involvement in the regulation of cell proliferation, differentiation, and survival. ontosight.aisigmaaldrich.combio-gems.comwikipedia.orgfishersci.ca LPA species, such as 1-oleoyl-LPA, have been shown to stimulate cell proliferation and enhance cell survival. sigmaaldrich.combio-gems.comspandidos-publications.comnih.gov The effects on proliferation can be mediated through the activation of LPA receptors. nih.gov Different lysophospholipids containing the this compound group, such as 1-oleoyl lysophosphatidylethanolamine (18:1 LPE), have also been observed to stimulate cell proliferation, potentially acting via distinct GPCRs. researchgate.net Conversely, 1-oleoyl-LPA has been reported to inhibit the differentiation of neural stem cells into neurons. bio-gems.com The PI3K/Akt pathway, which is influenced by this compound lipids, is a critical regulator of cell survival and proliferation. cellsignal.comwikipedia.orgfrontiersin.org

Modulation of Programmed Cell Death (Apoptosis) and Senescence

This compound-containing lipids are implicated in the modulation of programmed cell death, or apoptosis, and cellular senescence. Lysophospholipids, including 1-oleoyl LPC, have been investigated for their potential to induce apoptosis, particularly in the context of cancer therapy. ontosight.ai Research indicates that this compound-LPC can induce apoptosis in endothelial cells, a process linked to the activation of PI3K/Akt signaling. oncotarget.com Oleoylethanolamide (OEA), an endogenous N-acylethanolamine containing an this compound group, is a lipid mediator whose levels can be affected by inflammatory states. escholarship.orgwikipedia.org While the direct role of specific this compound compounds in modulating senescence is an area of ongoing research, senescent cells are characterized by features including proliferation arrest and resistance to apoptosis. biorxiv.org Some phospholipid compositions, which may include those with this compound chains (e.g., stearoyl, this compound PS), have been discussed in the context of inducing apoptosis in senescent cells for their selective depletion. google.com

Influence on Cellular Membrane Fluidity and Permeability

This compound-containing phospholipids are fundamental components of biological membranes and significantly influence their physical properties, including fluidity and permeability. ontosight.aiontosight.aifishersci.ca The presence of unsaturated fatty acids like oleic acid within the acyl chains of phospholipids contributes to increased membrane fluidity compared to saturated fatty acids. rsc.orgnih.govresearchgate.net This altered fluidity in turn affects membrane permeability. rsc.orgresearchgate.net 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a phospholipid containing an this compound chain, is commonly used in model membrane systems to study permeability. rsc.orgresearchgate.net Studies using model membranes have shown that the lipid composition, particularly the degree of acyl chain unsaturation, considerably impacts the permeability of molecules across the membrane. rsc.org Cationic lipids containing this compound groups, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine (EPOPC), have been shown to increase the fluidity and permeability of model lipid systems. nih.gov Membrane permeability is strongly correlated with membrane fluidity and is also dependent on factors such as lipid solubility and the area per lipid ratio. researchgate.net

Role in the Formation and Dynamics of Membrane Rafts

Metabolic Homeostasis and Energy Regulation

This compound-containing lipids play significant roles in maintaining metabolic homeostasis and regulating energy balance within the organism.

Oleoylethanolamide (OEA), an endogenous lipid derived from oleic acid, is a key player in the physiological systems that regulate dietary fat consumption, energy homeostasis, and feeding behavior. wikipedia.orgnih.gov OEA acts as an endogenous agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor involved in lipid metabolism. wikipedia.orgnih.gov Levels of OEA in the small intestine are responsive to nutrient status, decreasing during food deprivation and increasing upon refeeding. nih.gov OEA is involved in regulating lipid metabolism and body weight. nih.gov this compound-estrone, a fatty acid ester of estrone, has been investigated for its effects on body fat loss and its potential to normalize metabolic markers such as glycemia and blood lipids in animal models. wikipedia.orgnih.gov These findings suggest a role for this compound-estrone in energy management and potentially in preventing aspects of metabolic syndrome. nih.gov this compound-CoA is an important intermediate in the metabolic pathways involving fatty acids, including their utilization for energy production and synthesis of other lipids. lipidmaps.orgnih.gov Fatty acids, stored primarily as triglycerides, represent a concentrated source of energy for the body. wikipedia.org The brain-liver axis, which processes metabolic signals, is also implicated in the regulation of systemic energy homeostasis, with hepatic lipid metabolism playing a role. researchgate.net

Influence on Glucose Metabolism and Insulin (B600854) Sensitivity

This compound compounds can impact glucose metabolism and insulin sensitivity, although some findings highlight complex interactions and context-dependent effects.

This compound-estrone (OE) has been observed to maintain glycemic homeostasis in rats despite significant fat loss. oup.comcambridge.orgcambridge.org Studies comparing OE-treated rats with pair-fed controls demonstrated that OE treatment maintained glucose and energy homeostasis, unlike pair-feeding which resulted in decreased glycogen (B147801) stores. cambridge.orgcambridge.org OE treatment has been shown to decrease insulin and leptin levels while not affecting blood glucose in some studies, though plasma glucose decreased in all groups studied. thieme-connect.com The presence of insulin appears to be important for OE to normalize glycemia and facilitate glucose uptake and utilization by tissues. thieme-connect.com

Conversely, oleoylethanolamide (OEA) has been shown to impair glucose tolerance and inhibit insulin-stimulated glucose uptake in isolated rat adipocytes. physiology.org This inhibition of glucose uptake appears to be mediated, at least in part, through the p38 and JNK MAPK pathways. physiology.org While OEA inhibited insulin action in adipocytes, it did not decrease insulin levels in vivo in these studies. physiology.org

Specific phospholipids containing this compound have also been linked to insulin sensitivity. Metabolomics studies have identified associations between insulin sensitivity and various metabolites, including certain phospholipids like 1-palmitoyl-2-oleoyl-GPE (16:0/18:1). oup.com Furthermore, PC(18:0/18:1) has been shown to improve glucose tolerance and insulin sensitivity in obese mice. nih.gov

The interaction of this compound-estrone with other hormones, such as corticosterone, can also influence glucose metabolism and insulin sensitivity. Corticosterone has been shown to increase insulin resistance, and this effect can be enhanced by OE. oup.com

Contribution to Overall Energy Homeostasis

Oleoylethanolamide (OEA) is another this compound derivative recognized for its role in regulating food intake and energy homeostasis. researchgate.netresearchgate.net OEA is produced in the small intestine in response to feeding and increases in portal blood after a meal. physiology.org It promotes satiety and reduces lipogenesis, acting as a bioactive signal for the regulation of feeding and energy homeostasis. researchgate.net OEA's effects on appetite suppression and energy balance are mediated, in part, through the activation of PPARα. researchgate.netresearchgate.net

Studies have shown that OE treatment leads to a dose-dependent loss of body fat, with the energy deficit being compensated by the depletion of fat reserves. researchgate.net This occurs without significant changes in plasma energy homeostasis indicators such as glucose, triacylglycerols, and free fatty acids in non-diabetic rats. researchgate.net In diabetic rats, OE also induced body weight loss (mainly body fat) and decreased insulin and leptin, suggesting a role in energy balance even in altered metabolic states. thieme-connect.com

Immunomodulatory and Inflammatory Responses

This compound compounds and their derivatives exhibit immunomodulatory and anti-inflammatory properties, influencing the function of immune cells and the host response to infection.

Anti-inflammatory Properties of this compound Compounds

Several this compound compounds have demonstrated anti-inflammatory effects. Oleoylethanolamide (OEA) is known to possess anti-inflammatory properties. researchgate.netontosight.ainih.gov Research suggests that OEA exerts its anti-inflammatory effects by enhancing peroxisome proliferator activating receptor alpha (PPARα) expression, which leads to a reduction in the production of pro-inflammatory cytokines. researchgate.net OEA's anti-inflammatory actions may also involve PPARα-independent mechanisms. researchgate.net

This compound glycine is another bioactive compound that has shown potential anti-inflammatory effects. ontosight.ai Its ability to interact with cell membranes and influence signaling pathways may contribute to these properties. ontosight.ai

Oleic acid itself, from which the this compound group is derived, is considered an anti-inflammatory fatty acid. redalyc.org Diets rich in oleic acid have been associated with beneficial effects in inflammatory-related diseases. redalyc.org Oleic acid can influence cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression, contributing to its anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and activation of anti-inflammatory ones. nih.gov Oleic acid may also regulate microRNA expression to exert anti-inflammatory effects. nih.gov

Some 4,4'-dimethylsterols, which can be esterified with this compound chloride, have also been reported to have anti-inflammatory properties. researchgate.net

Modulation of Immune Cell Function (e.g., T cells, macrophages, neutrophils)

This compound compounds can modulate the function of various immune cells, including T cells, macrophages, and neutrophils.

Oleic acid has been shown to influence the proliferation and function of immune cells. Studies have reported an in vitro inhibiting effect of oleic acid on the proliferation of Jurkat T cells and a reduction in the production of IL-2 and INF-gamma. redalyc.org Oleic acid can also modulate endothelial activation by influencing the expression of gene products involved in leukocyte recruitment. redalyc.org

Lysophosphatidic acid (LPA), which can have an this compound chain (e.g., 2-oleoyl-LPA), has various stimulating or modulating activities on immune cells, including lymphocytes, monocytes/macrophages, and neutrophils. biomolther.orgmdpi.com While studies generally revealed pro-inflammatory activities of LPA, accumulating evidence also indicates anti-inflammatory actions. biomolther.org LPA has been reported to convert monocytes into macrophages via activation of PPARγ. mdpi.com In macrophages, LPA can stimulate signaling pathways such as p38 mitogen-activated protein kinase (MAPK) and NF-κB, leading to the secretion of pro-inflammatory cytokines. mdpi.com LPA also induces chemotaxis of macrophages, mediated by G2A. biomolther.org LPA can affect T cell function, including inducing chemotaxis and up-regulating the expression of chemokine receptors like CXCR4 in human CD4+ T cells. biomolther.org This can enhance T cell chemotaxis to SDF-1 and increase SDF-1-induced IL-2 and IFN-γ release from activated CD4+ cells. biomolther.org LPA may also increase antibody formation in peripheral blood mononuclear cells. biomolther.org

Oleoylethanolamide (OEA) can influence immune responses, and its anti-inflammatory effects appear to be mediated by the inhibition of cytokine pathways, TLR, JAK-STAT, and PPAR signaling, as well as the regulation of transcriptional factors at sites of inflammation. researchgate.net

High-density lipoproteins (HDL) carry circulating lysophosphatidylcholines, which can include this compound-lysophosphatidylcholine. These lipids are intensively studied in the context of inflammation and their concentration can increase in inflammatory states. nih.gov HDL and its associated lipids can modulate immune cell function, including that of neutrophils, monocytes, and macrophages. nih.gov

Impact on Pathogen Infection and Host Immune Response

This compound compounds can influence the host immune response to pathogen infection. Surfactants, which contain lipids such as palmitoyl-oleoyl-phosphatidylglycerol, play a pivotal role in the host immune defense against respiratory microbes like Mycoplasma pneumoniae. dovepress.com These surfactants, particularly surfactant proteins A (SP-A) and SP-D, interact with lipid ligands on the pathogen's membrane, facilitating pathogen recognition and modulating the activity of immune cells like macrophages and neutrophils, thereby influencing the inflammatory response. dovepress.com Palmitoyl-oleoyl-phosphatidylglycerol has been shown to eliminate pathogen-induced reactions in macrophages. dovepress.com

Lipid moieties, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) and 1-palmitoyl-2-oleoyl diacylglycerol (PODAG), from certain pathogens can elicit immune responses in ticks, activating pathways like the Immune deficiency (IMD) pathway. nih.gov This highlights how this compound-containing lipids can be recognized by the host immune system during infection.

The inflammatory conditions induced by infection can trigger crosstalk between components of the immune system, amplifying the antimicrobial response. plos.org For example, in the context of Pseudomonas aeruginosa infection, local inflammation can provoke interactions between host defense proteins, enhancing bacterial clearance. plos.org While this study does not directly focus on this compound, it provides context for how the inflammatory environment influenced by lipids can impact pathogen control.

Bacterial capsular polysaccharides, which can be linked to lipids, are major virulence factors that help pathogens evade the host immune system by physically restricting access to cell surface antigens. oup.com This underscores the importance of lipid-linked structures in pathogen-host interactions and immune evasion.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 2-oleoyl-LPA | 56947016 |

| Cholesteryl 6-O-oleoyl-β-D-glucoside | 53356687 |

| This compound Chloride | 5702750 |

| This compound-estrone | 6918373 |

| This compound-lysophosphatidic acid | 23688917 |

| N-oleoyl leucine | 52922067 |

| This compound Tyrosine | 52922062 |

| Oleoylethanolamide (OEA) | 64453 |

| Oleic acid | 445639 |

| 1-Oleoyl-sn-glycero-3-phosphocholine (LysoPC(18:1(9Z))) | 16081932 |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) | 73600080 |

| 1-Palmitoyl-2-oleoyl diacylglycerol (PODAG) | 52821202 |

The this compound group, derived from the ubiquitous monounsaturated fatty acid oleic acid, is a fundamental component of various lipids with profound biological activities. Oleic acid is a C18 fatty acid with a single cis double bond at the Δ9 position, and its presence in diverse lipid classes underpins a wide range of physiological processes. wikipedia.org The esters and salts of oleic acid are known as oleates, and the this compound moiety contributes significantly to the amphipathic nature of many lipids, influencing their interactions within biological membranes and their roles as signaling molecules. wikipedia.orgontosight.ai

Biological Functions and Molecular Mechanisms of Oleoyl and Its Derivatives

Lipid Metabolism Modulation, Including Fatty Acid Uptake, Catabolism, and Lipolysis

This compound derivatives play a crucial role in the intricate regulation of lipid metabolism. Oleoylethanolamide (OEA), an endogenous N-acylethanolamine, exemplifies this modulation. Studies in rats have demonstrated that OEA treatment enhances fatty acid uptake in both isolated enterocytes and adipocytes. physiology.org This effect is associated with an observed increase in the messenger RNA (mRNA) and protein expression of the fatty acid transporter FAT/CD36 in these cell types. physiology.org

OEA is also recognized for its capacity to enhance peripheral fatty acid catabolism. physiology.org Its mechanism of action involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that governs the expression of genes involved in lipid metabolism. researchgate.netresearchgate.net Activation of PPARα by OEA is essential for mediating effects such as the reduction of circulating lipid levels. physiology.org

Lipolysis, the enzymatic hydrolysis of stored triglycerides, is another key aspect of lipid metabolism influenced by this compound compounds. OEA treatment has been shown to increase lipolysis in adipocytes. physiology.org Furthermore, This compound-estrone (B1677206) (OE), a naturally occurring fatty acid ester of estrone (B1671321) synthesized in adipose tissue, acts as a signal that can induce substantial lipid mobilization. oup.comresearchgate.net This mobilization is coupled with a decrease in food intake and the maintenance of energy expenditure, leading to a reduction in body fat stores as internal lipid pools are utilized to meet energy demands. oup.comresearchgate.net OE administration has been observed to decrease total body lipid content, as well as levels of triacylglycerols and phospholipids (B1166683) in rats. thieme-connect.com

Specific phospholipid species containing the this compound chain also contribute to the regulation of fatty acid metabolism. For instance, phosphatidylcholine (PC(18:0/18:1)), containing stearic acid at the sn-1 position and oleic acid at the sn-2 position, has been shown to promote fatty acid uptake and metabolism in muscle tissue in a PPARα-dependent manner. nih.gov

Influence on Glucose Metabolism and Insulin (B600854) Sensitivity

The impact of this compound compounds on glucose metabolism and insulin sensitivity is complex and can vary depending on the specific derivative and physiological context.

This compound-estrone (OE) has been shown to help maintain glycemic homeostasis in rats, even in the context of significant body fat reduction. oup.comcambridge.orgcambridge.org Comparative studies with pair-fed animals indicated that OE treatment allowed rats to maintain glucose and energy homeostasis, a contrast to the decreased glycogen (B147801) stores observed in pair-fed controls. cambridge.orgcambridge.org While OE treatment has been associated with decreased insulin and leptin levels, its effect on blood glucose can be nuanced; some studies report no change in blood glucose despite a decrease in plasma glucose across different groups. thieme-connect.com The presence of insulin appears to be a factor in OE's ability to normalize glycemia and enhance glucose uptake and utilization by tissues. thieme-connect.com

In contrast, oleoylethanolamide (OEA) has been reported to impair glucose tolerance and inhibit insulin-stimulated glucose uptake in isolated rat adipocytes. physiology.org This inhibitory effect on glucose uptake is thought to be mediated, at least in part, through the activation of the p38 and JNK MAPK signaling pathways. physiology.org Notably, while OEA inhibited insulin action in adipocytes ex vivo, it did not lead to decreased insulin levels in vivo in the studied rats. physiology.org

Certain phospholipids containing the this compound moiety have also been linked to insulin sensitivity. Metabolomic analyses have identified associations between insulin sensitivity and the levels of various metabolites, including specific phospholipids such as 1-palmitoyl-2-oleoyl-GPE (16:0/18:1). oup.com Furthermore, administration of PC(18:0/18:1) has been shown to improve glucose tolerance and insulin sensitivity in obese mice. nih.gov

Interactions with other hormonal systems can also modify the effects of this compound compounds on glucose metabolism. For example, corticosterone, a glucocorticoid, is known to increase insulin resistance, and this effect can be exacerbated by the presence of OE. oup.com

Contribution to Overall Energy Homeostasis

Oleoylethanolamide (OEA) is another well-characterized this compound derivative involved in regulating food intake and energy homeostasis. researchgate.netresearchgate.net OEA is synthesized in the small intestine following food consumption, leading to elevated levels in portal blood. physiology.org It functions as a bioactive signal that promotes satiety and reduces lipogenesis, thereby contributing to the regulation of feeding behavior and energy balance. researchgate.net OEA's effects on appetite suppression and energy homeostasis are partly mediated through its interaction with and activation of PPARα. researchgate.netresearchgate.net

Studies investigating OE have demonstrated a dose-dependent reduction in body fat, with the energy deficit being compensated by the mobilization of fat reserves. researchgate.net In non-diabetic rats, this process occurs without significant alterations in plasma markers of energy homeostasis, such as glucose, triacylglycerols, and free fatty acids. researchgate.net In diabetic rat models, OE also induced body weight loss (primarily fat) and decreased insulin and leptin levels, suggesting its involvement in energy balance regulation even in states of altered metabolism. thieme-connect.com The effectiveness of OE as a lipid-mobilizing hormone appears to be dependent on the availability of lipid reserves and is closely linked to insulin status. thieme-connect.com

Immunomodulatory and Inflammatory Responses

This compound compounds and their derivatives exhibit significant immunomodulatory and anti-inflammatory properties, influencing the function of immune cells and shaping the host response to inflammatory stimuli and pathogen challenge.

Anti-inflammatory Properties of this compound Compounds

A number of this compound-containing compounds have demonstrated notable anti-inflammatory effects. Oleoylethanolamide (OEA) is recognized for its anti-inflammatory capabilities. researchgate.netontosight.ainih.gov Research indicates that OEA exerts these effects, in part, by enhancing the expression of peroxisome proliferator activating receptor alpha (PPARα), which subsequently leads to a reduction in the production of pro-inflammatory cytokines. researchgate.net While PPARα activation is a key mechanism, PPARα-independent pathways may also contribute to OEA's anti-inflammatory actions. researchgate.net

This compound glycine (B1666218) is another bioactive compound that has shown potential anti-inflammatory properties. ontosight.ai Its ability to interact with cellular membranes and influence intracellular signaling pathways is thought to contribute to these effects. ontosight.ai

Oleic acid itself, the parent fatty acid of the this compound group, is considered to possess anti-inflammatory characteristics. redalyc.org Dietary patterns rich in oleic acid have been associated with beneficial outcomes in inflammatory conditions. redalyc.org Oleic acid can influence the fluidity of cell membranes, modulate receptor activity and intracellular signaling cascades, and alter gene expression, thereby contributing to its anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory cytokines and promoting the activity of anti-inflammatory mediators. nih.gov Oleic acid may also exert beneficial anti-inflammatory effects through the regulation of microRNA expression. nih.gov

Certain 4,4'-dimethylsterols, which can form esters with this compound chloride, have also been reported to exhibit anti-inflammatory properties. researchgate.net

Modulation of Immune Cell Function (e.g., T cells, macrophages, neutrophils)

This compound compounds can modulate the function of various immune cell populations, including T lymphocytes, macrophages, and neutrophils.

Oleic acid has been shown to influence the proliferation and activity of immune cells. In vitro studies have reported that oleic acid can inhibit the proliferation of Jurkat T cells and reduce their production of IL-2 and INF-gamma. redalyc.org Oleic acid can also modulate endothelial cell activation by affecting the expression of genes involved in the recruitment of leukocytes. redalyc.org

Lysophosphatidic acid (LPA), which can contain an this compound chain (e.g., 2-oleoyl-LPA), exhibits a range of activities on immune cells, including lymphocytes, monocytes/macrophages, and neutrophils. biomolther.orgmdpi.com While some studies have highlighted pro-inflammatory effects of LPA, there is also evidence suggesting anti-inflammatory actions. biomolther.org LPA has been reported to induce the differentiation of monocytes into macrophages through the activation of PPARγ. mdpi.com In macrophages, LPA can activate signaling pathways such as p38 mitogen-activated protein kinase (MAPK) and NF-κB, leading to the secretion of pro-inflammatory cytokines. mdpi.com LPA also promotes the chemotaxis of macrophages, a process mediated by the G2A receptor. biomolther.org LPA can influence T cell function, including inducing chemotaxis and up-regulating the expression of chemokine receptors like CXCR4 on human CD4+ T cells. biomolther.org This can enhance T cell migration in response to SDF-1 and increase SDF-1-induced release of IL-2 and IFN-γ from activated CD4+ cells. biomolther.org LPA may also enhance antibody production in peripheral blood mononuclear cells. biomolther.org

Oleoylethanolamide (OEA) can influence immune responses, and its anti-inflammatory effects appear to involve the inhibition of cytokine pathways, as well as modulation of TLR, JAK-STAT, and PPAR signaling, and the regulation of transcriptional factors at inflammatory sites. researchgate.net

High-density lipoproteins (HDL) transport circulating lysophosphatidylcholines, which can include species with an this compound chain. These lipids are actively studied in the context of inflammation, and their concentrations can rise during inflammatory states. nih.gov HDL and its associated lipids can modulate the function of immune cells, including neutrophils, monocytes, and macrophages. nih.gov

Impact on Pathogen Infection and Host Immune Response

This compound compounds can influence the host immune response to pathogen infection. Pulmonary surfactants, which contain lipids such as palmitoyl-oleoyl-phosphatidylglycerol, are crucial components of the innate immune defense against respiratory pathogens like Mycoplasma pneumoniae. dovepress.com These surfactants, particularly surfactant proteins A (SP-A) and SP-D, interact with lipid ligands on the surface of pathogens, facilitating their recognition and modulating the activity of immune cells such as macrophages and neutrophils, thereby influencing the inflammatory response. dovepress.com Palmitoyl-oleoyl-phosphatidylglycerol has been shown to mitigate pathogen-induced reactions in macrophages. dovepress.com

Lipid components derived from certain pathogens, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) and 1-palmitoyl-2-oleoyl diacylglycerol (PODAG), can trigger immune responses in hosts like ticks, activating pathways such as the Immune deficiency (IMD) pathway. nih.gov This highlights how this compound-containing lipids can serve as pathogen-associated molecular patterns recognized by the host immune system during infection.

Inflammatory conditions induced by infection can lead to crosstalk between different components of the immune system, amplifying the antimicrobial response. plos.org For example, localized inflammation during Pseudomonas aeruginosa infection can promote interactions between host defense proteins, enhancing bacterial clearance. plos.org While this specific example does not directly focus on this compound, it illustrates how the lipid-influenced inflammatory environment can impact pathogen control.

Bacterial capsular polysaccharides, which can be linked to lipids, function as significant virulence factors that enable pathogens to evade the host immune system by physically hindering access to cell surface antigens. oup.com This emphasizes the critical role of lipid-linked structures in the complex interplay between pathogens and the host immune response, particularly in the context of immune evasion.

Role of OLAH in Inflammatory Responses during Viral Disease

This compound-acyl-carrier-protein (ACP) hydrolase (OLAH) is an enzyme involved in fatty acid metabolism, specifically mediating fatty acid production. Research indicates a strong association between high expression levels of OLAH and severe respiratory viral infections, including seasonal influenza, COVID-19, respiratory syncytial virus (RSV), and multisystem inflammatory syndrome in children (MIS-C). nih.govstjude.orgdoherty.edu.au Conversely, patients who recover or experience milder disease exhibit minimal OLAH expression throughout hospitalization. nih.govdoherty.edu.au

Studies in olah-/- mice infected with lethal influenza demonstrated survival and mild disease outcomes, accompanied by reduced lung viral loads, tissue damage, pulmonary cell infiltration, and inflammation. nih.gov This was linked to differential lipid droplet dynamics and decreased viral replication and inflammation induced by the virus in macrophages. nih.gov Supplementation with oleic acid, the primary product of OLAH, was shown to increase influenza replication in macrophages and enhance their inflammatory potential. nih.govstjude.org These findings suggest that elevated levels of fatty acids produced by OLAH contribute to OLAH-mediated inflammatory responses and the severity of viral diseases. stjude.org

Neurobiological Functions and Systemic Effects

Neuroprotective Potentials of this compound Derivatives

Certain this compound derivatives have demonstrated neuroprotective potentials. For instance, abundant this compound-lysophosphatidylethanolamine (LPE) in the brain has been shown to stimulate neurite outgrowth and offer protection against glutamate (B1630785) toxicity in cultured cortical neurons. researchgate.net LPE is structurally similar to lysophosphatidylcholine (B164491) (LPC) and participates in cell signaling and enzyme activation. researchgate.net It has also been reported to induce neuronal differentiation in PC12 cells. researchgate.net

Modulation of Opiate Withdrawal Behaviors by N-Oleoyl Glycine and N-Oleoyl Alanine (B10760859)

N-Oleoyl glycine (OlGly) and N-Oleoyl alanine (OlAla), both endogenous N-acyl amino acids, have been investigated for their roles in modulating opiate withdrawal behaviors. uoguelph.camdpi.comcanada.ca Preclinical research suggests that the endocannabinoid system and related fatty acids play a significant role in regulating the behavioral and neurobiological responses to opiate withdrawal in rodents. uoguelph.cacanada.ca

OlGly has been shown to interfere with the aversive properties of acute naloxone-precipitated morphine withdrawal in rats, suggesting potential efficacy in treating opiate withdrawal. nih.gov It is structurally similar to N-acylethanolamines, including anandamide (B1667382) (AEA), and endogenous peroxisome proliferator-activated receptor alpha (PPARα) agonists like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). nih.gov OlGly has been shown to interact with the cannabinoid-1 receptor (CB1) and PPARα to attenuate somatic and affective behavioral responses produced by acute naloxone-precipitated morphine withdrawal in rats. uoguelph.cacanada.ca Ex vivo analysis revealed that OlGly was selectively elevated in the nucleus accumbens during naloxone-precipitated morphine withdrawal. nih.gov

However, OlGly is susceptible to rapid degradation by fatty acid amide hydrolase (FAAH), which can limit its therapeutic potential. uoguelph.ca To address this, a methylated version of OlGly, N-Oleoyl alanine (OlAla), was synthesized to enhance stability. mdpi.comcanada.ca Intraperitoneal administration of OlAla reduced acute naloxone-precipitated morphine withdrawal affective and somatic responses in male rats through CB1 and PPAR mechanisms, similar to OlGly. canada.ca Notably, OlAla produced a longer-lasting attenuation of opiate withdrawal behavior compared to OlGly, consistent with its increased stability in vivo. canada.ca Studies evaluating withdrawal following chronic opiate exposure showed that OlAla reduced somatic withdrawal-induced behaviors, while OlGly did not have this effect. uoguelph.cacanada.ca Oral administration of OlAla also attenuated opioid withdrawal in rats, demonstrating dose-dependent effects on both conditioned place aversion and somatic withdrawal symptoms. mdpi.comdntb.gov.ua

Influence on Neuronal Differentiation

This compound compounds, particularly oleic acid, have been implicated in influencing neuronal differentiation. Oleic acid synthesized and released by astrocytes has been shown to trigger neuronal differentiation. nih.gov This process involves oleic acid being used by neurons for phospholipid synthesis and its specific incorporation into growth cones. nih.gov Oleic acid promotes axonal growth, neuronal clustering, and the expression of growth-associated protein-43 (GAP-43), all indicators of neuronal differentiation. nih.gov The effect of oleic acid on GAP-43 synthesis is mediated by the activation of protein kinase C. nih.gov

Furthermore, 1-Oleoyl Lysophosphatidic Acid (LPA), a species of LPA containing oleic acid, stimulates neuronal differentiation in cultured mouse or rat neural progenitor cells. stemcell.com LPA-activated astrocytes can also induce neuronal differentiation and axonal outgrowth of neurons through extracellular matrix proteins and the epidermal growth factor signaling pathway. nih.gov

Role of Sphingolipids in Neurobiology and Neurotransmitter Regulation

Sphingolipids are a class of lipids particularly abundant in the brain and are crucial for the development and maintenance of the functional integrity of the nervous system. frontiersin.orgroyalsocietypublishing.org They are not merely structural components but also act as regulators of cellular events by forming microdomains in the plasma membrane. royalsocietypublishing.org This compartmentalization is significant for various processes, including the differentiation of neurons and synaptic transmission. royalsocietypublishing.org